Tert-butyl 3-cyanopyridin-2-ylcarbamate

Description

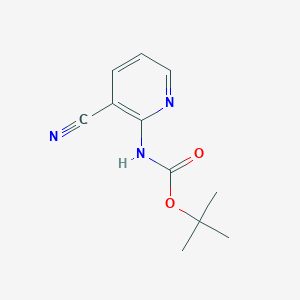

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a pyridine-derived compound featuring a carbamate group linked to a tert-butyl moiety and a cyano substituent at the pyridine ring’s 3-position. For example, tert-butyl 3-(hydroxymethyl)pyridin-2-ylcarbamate is synthesized via sodium borohydride reduction of ester precursors, followed by purification via preparatory HPLC . The 3-cyano variant likely shares similar synthetic strategies, leveraging the reactivity of pyridine carboxylates or nitriles. The cyano group’s electron-withdrawing nature may enhance electrophilic substitution reactivity compared to other substituents.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(3-cyanopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHQQCPMIZEBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477987 | |

| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116799-19-0 | |

| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

The compound features a pyridine ring substituted with a cyanide group and a tert-butyl carbamate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Cyanopyridine Moiety :

- Starting from 3-bromopyridine, a nucleophilic substitution reaction is performed using sodium cyanide to yield 3-cyanopyridine.

- Carbamoylation :

- The cyanopyridine is then reacted with tert-butyl carbamate under appropriate conditions to form this compound.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : It may interact with receptors, leading to downstream effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent in therapeutic settings.

Anticancer Properties

This compound has also been investigated for its anticancer effects:

- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can reduce the viability of cancer cells in culture, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

-

Anticancer Research :

- In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Comparative Biological Activities

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 50 µg/mL | 25 µM |

| Compound A (related structure) | 100 µg/mL | 30 µM |

| Compound B (alternative scaffold) | 75 µg/mL | 20 µM |

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-cyanopyridin-2-ylcarbamate serves as an important intermediate in organic synthesis. It is utilized as a building block for more complex molecules, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It has been studied for its interactions with specific biological targets, such as enzymes and receptors. For instance, it has shown promise in modulating enzyme activity, which is critical for designing inhibitors or activators for therapeutic purposes.

Case Study:

A study explored the compound's role as a selective antagonist in androgen receptor signaling pathways, demonstrating its potential efficacy in treating hormone-related conditions .

The biological activities of this compound have been investigated extensively. Its interactions with cellular targets suggest potential neuroprotective effects, particularly against oxidative stress-induced apoptosis. This aspect highlights its relevance in neuropharmacology and potential therapeutic applications for neurodegenerative diseases.

Data Table: Biological Activity Overview

Industrial Applications

In addition to its research applications, this compound is also employed in industrial settings. It is used as a reagent in various chemical processes, contributing to the development of new materials and compounds.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Carbamate Family

The pyridine carbamate family includes numerous derivatives with varying substituents on the pyridine ring. Key examples and their properties are summarized below:

Key Structural Comparisons:

- This could enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

- Solubility and Lipophilicity: Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug candidates. In contrast, the cyano group’s polarity could reduce logP values, favoring aqueous solubility .

- Biological Activity: While direct data for the cyano variant is lacking, structurally related compounds like tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate demonstrate antidiabetic activity (IC₅₀ = 7.12 µM), highlighting how functional groups (e.g., tetrazole vs. cyano) dictate pharmacological profiles .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 3-cyanopyridin-2-ylcarbamate?

A common approach involves carbamate protection of the pyridine amine group using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions (e.g., DMAP or triethylamine). The cyanide group at the 3-position can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Structural validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry .

Q. How should researchers characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : Confirm regioselectivity of the cyano and Boc groups.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C11H14N3O2: 220.11 g/mol).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (applied to analogous carbamates in prior studies) .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, general precautions for carbamates and nitriles apply:

Q. How stable is this compound under typical laboratory conditions?

The Boc group is stable at neutral pH but hydrolyzes under acidic (e.g., TFA) or basic conditions. The cyano group may react with nucleophiles (e.g., amines, thiols). Long-term storage requires anhydrous solvents (e.g., DCM, THF) and desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields may arise from:

- Solvent purity : Trace water degrades Boc groups; use molecular sieves for anhydrous conditions.

- Catalyst selection : Pd(PPh3)4 vs. Pd(OAc)2 in cyanation steps.

- Workup protocols : Optimize extraction pH to minimize side reactions. Cross-validate results using HPLC purity assays and replicate reactions .

Q. What strategies enable selective functionalization of the pyridine ring?

The electron-withdrawing cyano group directs electrophilic substitution to the 4- or 6-positions. For example:

Q. How can computational methods aid in predicting reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites.

- Transition states : Predict activation barriers for ring modifications. Validate models against experimental kinetic data .

Q. What are the challenges in analyzing degradation products?

Hydrolysis of the Boc group generates 3-cyanopyridin-2-amine, which may dimerize or oxidize. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.